molecular formula C8H13Cl2N3O B3152071 N-(2-Aminoethyl)nicotinamide dihydrochloride CAS No. 72627-93-1

N-(2-Aminoethyl)nicotinamide dihydrochloride

Cat. No.: B3152071
CAS No.: 72627-93-1
M. Wt: 238.11
InChI Key: PQIXVULTTAHETE-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)nicotinamide dihydrochloride: is a chemical compound with the molecular formula C8H11N3O·2HCl.

Scientific Research Applications

N-(2-Aminoethyl)nicotinamide dihydrochloride has a wide range of scientific research applications, including:

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)nicotinamide dihydrochloride typically involves the reaction of nicotinamide with ethylenediamine under specific conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional purification steps to ensure the product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: N-(2-Aminoethyl)nicotinamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotinamide derivatives, while reduction can produce different amine compounds .

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)nicotinamide dihydrochloride involves its ability to donate hydrogen peroxide. This property allows it to activate supramolecular complexes in nucleic acids, leading to fragmentation and degradation of the nucleic acid. It also binds to horseradish peroxidase, increasing its efficiency as an anti-inflammatory agent and a drug against bacterial infections .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual role as a hydrogen peroxide donor and its ability to activate supramolecular complexes in nucleic acids. This makes it particularly valuable in both research and industrial applications .

Properties

IUPAC Name

N-(2-aminoethyl)pyridine-3-carboxamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.2ClH/c9-3-5-11-8(12)7-2-1-4-10-6-7;;/h1-2,4,6H,3,5,9H2,(H,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIXVULTTAHETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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